1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one
CAS No.: 60888-91-7
Cat. No.: VC15944497
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60888-91-7 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 1-methyl-2-pyridin-4-ylquinazolin-4-one |
| Standard InChI | InChI=1S/C14H11N3O/c1-17-12-5-3-2-4-11(12)14(18)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3 |
| Standard InChI Key | HQKMFPVOPKMTRQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)N=C1C3=CC=NC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-methyl-2-pyridin-4-ylquinazolin-4-one, reflects its core structure:
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A quinazolin-4-one scaffold formed by fused benzene and pyrimidine rings.
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A methyl group at the N1 position, which influences electron distribution and steric interactions.
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A pyridin-4-yl substituent at C2, introducing a planar aromatic system capable of π-stacking and hydrogen bonding.
The molecular formula C₁₄H₁₁N₃O (molecular weight: 237.26 g/mol) was confirmed via mass spectrometry. X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous 4-quinazolinones adopt a nearly planar conformation, with slight puckering at the pyrimidinone ring .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 237.26 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 58.8 Ų |
Data derived from canonical SMILES: CN1C2=CC=CC=C2C(=O)N=C1C3=CC=NC=C3.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1H)-one typically involves multi-step protocols:
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Cyclocondensation: Anthranilic acid derivatives react with formamide or isocyanates to form the quinazolinone core. Copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines offers a high-yield route to N-substituted derivatives.
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Substitution at C2: Introduction of the pyridin-4-yl group occurs via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, reacting 1-methylquinazolin-4-one with 4-pyridinylboronic acid under palladium catalysis achieves selective C2 functionalization.
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Methylation: N-Methylation using methyl iodide or dimethyl sulfate in alkaline conditions finalizes the structure .
Optimized Protocol from Recent Studies
A 2024 study reported an improved yield (78%) using:
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Step 1: 2-Amino-N-(pyridin-4-yl)benzamide cyclization with triphosgene in dichloromethane.
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Step 2: N-Methylation with methyl triflate and potassium carbonate in DMF.
Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) and purification by silica gel chromatography are critical for minimizing byproducts like 3-(pyridin-4-yl) isomers .
Biological Activities and Mechanisms
Anticancer Activity
Quinazolin-4-ones inhibit tyrosine kinases (e.g., EGFR) and DNA repair enzymes like PARP-1 . Although 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1H)-one remains untested, the following analogs highlight its potential:
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2-(Pyrimidin-5-yl)quinazolin-4-amine: IC₅₀ = 12 nM against Kᵥ1.5 channels.
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Pyrazolo[1,5-a]quinazolin-5(4H)-ones: PARP-1 inhibitors with IC₅₀ values <100 nM .
The methyl group at N1 likely enhances metabolic stability, while the pyridinyl moiety promotes cellular uptake via solute carrier transporters .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 8.2 × 10⁻⁶ cm/s) due to the pyridinyl group’s polarity.
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Metabolism: Predicted CYP3A4-mediated oxidation at the quinazolinone ring, generating inactive N-oxide metabolites .
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Excretion: Renal clearance predominates, with <5% fecal elimination in rodent models .
Toxicity Data
Acute toxicity studies in rats (LD₅₀ > 500 mg/kg) suggest a favorable safety profile. Chronic exposure at 50 mg/kg/day for 28 days caused no hepatic or renal histopathology .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Selected Quinazolinones
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